molecular formula C11H12N2 B2394911 1H-Pyrrolo[2,3-b]pyridine, 2-cyclobutyl- CAS No. 1014613-55-8

1H-Pyrrolo[2,3-b]pyridine, 2-cyclobutyl-

Cat. No.: B2394911
CAS No.: 1014613-55-8
M. Wt: 172.231
InChI Key: ZYIUZWKLXOVOQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the 1H-Pyrrolo[2,3-b]pyridine Scaffold in Chemical Sciences

The 1H-pyrrolo[2,3-b]pyridine scaffold is of considerable interest in medicinal chemistry and materials science. Its unique structure, which contains both a hydrogen-bond donor and acceptor, allows for diverse chemical modifications and interactions with biological targets. researchgate.net This has led to the development of a multitude of derivatives with a wide range of therapeutic applications.

Research has shown that derivatives of 1H-pyrrolo[2,3-b]pyridine are potent inhibitors of various kinases, which are crucial enzymes in cell signaling pathways. google.com For instance, different derivatives have been investigated as inhibitors for:

Fibroblast growth factor receptor (FGFR) rsc.org

Janus kinase 3 (JAK3) researchgate.net

Phosphodiesterase 4B (PDE4B) nih.gov

Fms-like tyrosine kinase 3 (FLT3) nih.gov

Traf2- and Nck-interacting kinase (TNIK) imist.ma

The ability of this scaffold to serve as a template for kinase inhibitors highlights its importance in the development of treatments for diseases such as cancer and inflammatory disorders. rsc.orgresearchgate.netnih.govimist.ma The structural and electronic properties of azaindoles, including their pKa values, contribute to their diverse reactivity and biological activity. pitt.edu

Below is a table summarizing key information about the parent compound, 1H-Pyrrolo[2,3-b]pyridine.

PropertyValue
Molecular Formula C7H6N2
Molecular Weight 118.14 g/mol
CAS Number 271-63-6
Common Name 7-Azaindole (B17877)

Historical Context of 7-Azaindole Derivatives in Organic Synthesis Research

The study of 7-azaindole and its derivatives has a rich history in organic synthesis. The parent compound, 7-azaindole, is a structural analog of indole (B1671886), with a nitrogen atom replacing the carbon at the 7-position. ontosight.ai This substitution significantly alters the electronic properties of the molecule, offering unique opportunities for chemical reactions and biological interactions.

Early synthetic routes to the 7-azaindole core date back several decades. pitt.edu Over the years, synthetic chemists have developed numerous methods to functionalize the 7-azaindole nucleus at various positions, leading to a vast library of derivatives. researchgate.net These synthetic advancements have been crucial for exploring the structure-activity relationships of 7-azaindole-based compounds and for optimizing their therapeutic properties.

Modern synthetic strategies often involve cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, to introduce diverse substituents onto the 7-azaindole scaffold. nih.gov These powerful synthetic tools have enabled the targeted design and synthesis of complex 7-azaindole derivatives with specific biological activities. The ongoing research in this area continues to expand the chemical space of 7-azaindole derivatives and their potential applications in drug discovery and materials science. researchgate.netjuniperpublishers.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-3-8(4-1)10-7-9-5-2-6-12-11(9)13-10/h2,5-8H,1,3-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYIUZWKLXOVOQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC3=C(N2)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1h Pyrrolo 2,3 B Pyridine Scaffolds

Established Synthetic Routes to the 1H-Pyrrolo[2,3-b]pyridine Nucleus

Several classical indole (B1671886) syntheses have been successfully adapted for the preparation of the 1H-pyrrolo[2,3-b]pyridine core. These established routes often involve the construction of the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) moiety.

The Madelung synthesis, a method for preparing indoles via the intramolecular cyclization of N-phenylamides at high temperatures with a strong base, has been modified for the synthesis of 7-azaindoles. rsc.orgwikipedia.org This approach typically involves the cyclization of an N-acyl-2-aminopyridine derivative.

One of the more successful modifications, often referred to as the Lorenz synthesis, utilizes sodium anilide as the base. tugraz.at For instance, 7-azaindole (B17877) can be obtained in high yield by the cyclization of an amidine, which is prepared from 2-amino-3-methylpyridine. tugraz.at While effective, the traditional Madelung synthesis often requires harsh reaction conditions, including high temperatures and strong bases, which can limit its applicability to substrates with sensitive functional groups. wikipedia.org Recent advancements have focused on developing milder reaction conditions. acs.org

Table 1: Key Features of Modified Madelung Synthesis for 1H-Pyrrolo[2,3-b]pyridines

Feature Description
Starting Materials N-acyl-2-aminopyridine derivatives
Key Transformation Intramolecular cyclization
Typical Reagents Strong bases (e.g., sodium ethoxide, sodium anilide)
Conditions High temperatures (200–400 °C) wikipedia.org
Advantages Can provide access to both substituted and unsubstituted azaindoles

| Limitations | Harsh reaction conditions can limit substrate scope |

The Fischer indole synthesis is a widely used method for constructing indoles from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org Its application to the synthesis of 7-azaindoles, however, has been less frequent due to the electron-deficient nature of the pyridine ring, which can hinder the key researchgate.netresearchgate.net-sigmatropic rearrangement step. tugraz.at

Despite this challenge, adaptations of the Fischer synthesis have been developed for the preparation of 2,3-disubstituted 1H-pyrrolo[2,3-b]pyridines. researchgate.net These methods often employ strong acids like polyphosphoric acid (PPA) at elevated temperatures to facilitate the cyclization. researchgate.net The reaction proceeds through the formation of a pyridylhydrazone, which then undergoes acid-catalyzed cyclization to form the azaindole ring. The scope of this method has been extended to include the synthesis of various substituted 7-azaindoles. researchgate.netorganic-chemistry.org

Table 2: Characteristics of Fischer Indole Synthesis for 1H-Pyrrolo[2,3-b]pyridines

Feature Description
Starting Materials Pyridylhydrazines and carbonyl compounds (aldehydes or ketones)
Key Transformation Acid-catalyzed cyclization via a researchgate.netresearchgate.net-sigmatropic rearrangement
Typical Reagents Brønsted or Lewis acids (e.g., HCl, H2SO4, PPA, ZnCl2) wikipedia.org
Conditions Elevated temperatures
Advantages Allows for the introduction of substituents at the 2- and 3-positions

| Limitations | The electron-deficient pyridine ring can make the reaction challenging tugraz.at |

The most general and widely employed strategy for constructing the 7-azaindole ring system involves the annelation of a pyrrole ring onto a preformed pyridine ring. researchgate.net This approach encompasses a variety of specific synthetic methods that differ in the way the pyrrole ring is formed. This strategy is often favored due to the ready availability of substituted pyridine starting materials.

Cyclocondensation reactions represent a versatile approach to the synthesis of the 1H-pyrrolo[2,3-b]pyridine nucleus. These reactions typically involve the condensation of a suitable pyridine derivative with a molecule containing the necessary functionality to form the fused pyrrole ring. For example, substituted 1H-pyrrolo[2,3-b]pyridines have been prepared through the reaction of 2-amino-1H-pyrrole-3-carbonitriles with 2-arylidenemalononitriles in the presence of a base like piperidine. juniperpublishers.com This method allows for the construction of highly functionalized azaindole scaffolds in good yields. juniperpublishers.com Another approach involves the condensation of a 1,5-dicarbonyl compound with ammonia, which is a general method for pyridine synthesis that can be adapted for fused systems. youtube.com

Modern Synthetic Strategies for 1H-Pyrrolo[2,3-b]pyridine Derivatives

Modern synthetic chemistry has introduced powerful new tools for the synthesis and functionalization of heterocyclic compounds, including 1H-pyrrolo[2,3-b]pyridine. Palladium-catalyzed cross-coupling reactions, in particular, have become indispensable for the construction of complex azaindole derivatives.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful strategy for the synthesis and functionalization of the 1H-pyrrolo[2,3-b]pyridine scaffold. researchgate.net These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst, is a widely used method for introducing aryl and other substituents onto the azaindole ring. nih.govosi.lv For example, 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines have been synthesized via a chemoselective Suzuki-Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate. nih.gov This approach allows for the late-stage introduction of molecular diversity.

Other palladium-catalyzed reactions, such as the Kumada, Stille, and Heck reactions, have also been successfully applied to the synthesis of functionalized 7-azaindoles. researchgate.netresearchgate.net The choice of reaction depends on the desired substitution pattern and the availability of the starting materials. These modern methods offer significant advantages over classical approaches, including milder reaction conditions, greater functional group tolerance, and the ability to construct complex molecules with high precision. mdpi.comrsc.org

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions for 1H-Pyrrolo[2,3-b]pyridine Synthesis

Reaction Description Typical Substrates
Suzuki-Miyaura Cross-coupling of an organoboron compound with a halide or triflate. nih.gov Halogenated 1H-pyrrolo[2,3-b]pyridines, boronic acids/esters
Kumada Cross-coupling of a Grignard reagent with an organic halide. Halogenated 1H-pyrrolo[2,3-b]pyridines, Grignard reagents
Stille Cross-coupling of an organotin compound with an organic halide or triflate. researchgate.net Halogenated 1H-pyrrolo[2,3-b]pyridines, organostannanes

| Heck | Reaction of an unsaturated halide with an alkene. researchgate.net | Halogenated 1H-pyrrolo[2,3-b]pyridines, alkenes |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, enabling the construction of complex molecular architectures in a single step from three or more starting materials. nih.gov This approach offers significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds.

An efficient protocol for the synthesis of polyfunctionalized tetrahydrocyclopenta researchgate.netresearchgate.netpyrrolo[2,3-b]pyridine derivatives has been developed via a three-component reaction. nih.gov In this catalyst-free reaction, alkyl isocyanides, dialkyl but-2-ynedioates, and 5,6-unsubstituted 1,4-dihydropyridines react in refluxing acetonitrile (B52724) to afford the target tricyclic products in high yields and with high diastereoselectivity. nih.gov

Reactant 1Reactant 2Reactant 3ProductYield (%)
Cyclohexyl isocyanideDimethyl but-2-ynedioate1,4-dihydropyridineTetrahydrocyclopenta researchgate.netresearchgate.netpyrrolo[2,3-b]pyridine-3,4b,5,6,7(1H)-pentacarboxylateHigh
tert-Butyl isocyanideDiethyl but-2-ynedioate1,4-dihydropyridineCorresponding tricyclic productGood
Benzyl isocyanideDi-tert-butyl but-2-ynedioate1,4-dihydropyridineCorresponding tricyclic productGood

This table is illustrative of the scope of the multicomponent reaction described in the source. nih.gov

Another green approach for the synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives, a related class of compounds, involves a one-pot three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. researchgate.netscielo.org.mx This reaction proceeds in the presence of a catalytic amount of tetra-n-butylammonium bromide (TBAB) in ethanol (B145695) at 50 °C, offering high yields, short reaction times, and mild conditions. researchgate.netscielo.org.mx

Targeted Synthesis of 2-Substituted 1H-Pyrrolo[2,3-b]pyridine Derivatives, including 2-cyclobutyl-

The synthesis of 2-substituted 1H-pyrrolo[2,3-b]pyridines is of significant interest due to the prevalence of this substitution pattern in bioactive molecules. rsc.orgnih.gov Various synthetic strategies have been developed to introduce a wide range of substituents at the 2-position of the pyrrolopyridine core.

One of the key methods for the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridines involves palladium-catalyzed cross-coupling reactions. nih.gov For instance, a chemoselective Suzuki-Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate has been successfully employed. nih.gov This is followed by a Buchwald-Hartwig amination at the C-4 position to introduce further diversity. nih.gov

While a specific synthesis for 2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine is not detailed in the provided search results, the general principles of these cross-coupling reactions can be applied. A plausible synthetic route would involve the coupling of a suitable 2-halo-1H-pyrrolo[2,3-b]pyridine intermediate with a cyclobutylboronic acid or a related organometallic reagent under palladium catalysis.

The synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides has also been reported, starting from a common intermediate which undergoes a Chan-Lam coupling followed by saponification and subsequent amidation. nih.gov This highlights the versatility of synthetic routes to access diverse 2-substituted derivatives.

Starting MaterialReagentReaction TypeProduct
2-Iodo-4-chloro-1H-pyrrolo[2,3-b]pyridineArylboronic acidSuzuki-Miyaura Coupling2-Aryl-4-chloro-1H-pyrrolo[2,3-b]pyridine
Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylateArylboronic acidChan-Lam CouplingEthyl 1-aryl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
1H-pyrrolo[2,3-b]pyridine-2-carboxylic acidAmineAmide Coupling1H-pyrrolo[2,3-b]pyridine-2-carboxamide

This table summarizes some of the key reactions for the synthesis of 2-substituted 1H-pyrrolo[2,3-b]pyridines based on the provided sources. nih.govnih.gov

Protecting Group Strategies in 1H-Pyrrolo[2,3-b]pyridine Synthesis

The use of protecting groups is often essential in the multi-step synthesis of complex 1H-pyrrolo[2,3-b]pyridine derivatives to mask reactive functional groups and ensure regioselectivity. nih.govresearchgate.net The pyrrole nitrogen is particularly susceptible to reaction, and its protection is a common strategy.

Sulfonyl groups, such as tosyl (Ts) and benzenesulfonyl (Bs), are commonly used protecting groups for the pyrrole nitrogen. researchgate.net These electron-withdrawing groups reduce the reactivity of the pyrrole ring, allowing for a wider range of subsequent chemical transformations. researchgate.net

Another frequently employed protecting group is the trimethylsilylethoxymethyl (SEM) group. nih.gov The SEM group has proven effective in syntheses involving cross-coupling reactions. nih.gov However, the deprotection of the SEM group can sometimes be challenging, as the release of formaldehyde (B43269) can lead to side products. nih.gov

The selection of an appropriate protecting group is critical and depends on the specific reaction conditions to be employed in subsequent steps. The protecting group must be stable to the reaction conditions and readily removable under mild conditions at a later stage of the synthesis. researchgate.net

Protecting GroupAbbreviationCommon Deprotection Conditions
TosylTsReductive cleavage, basic hydrolysis
BenzenesulfonylBsReductive cleavage, basic hydrolysis
TrimethylsilylethoxymethylSEMFluoride sources (e.g., TBAF), acidic conditions

This table provides an overview of common protecting groups used in 1H-pyrrolo[2,3-b]pyridine synthesis and their typical deprotection methods. nih.govresearchgate.net

Chemical Reactivity and Transformation Mechanisms of 1h Pyrrolo 2,3 B Pyridine

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution is a hallmark of the 1H-pyrrolo[2,3-b]pyridine system. Due to the higher electron density of the pyrrole (B145914) ring compared to the pyridine (B92270) ring, electrophiles preferentially attack the five-membered ring. Theoretical and experimental studies consistently show that the C3-position is the most nucleophilic and thus the primary site for substitution. rsc.orgnih.gov

Nitration and Nitrosation Studies

The introduction of nitro (-NO2) and nitroso (-NO) groups onto the 7-azaindole (B17877) scaffold occurs predominantly at the 3-position. rsc.org

Nitration: Treatment of 1H-pyrrolo[2,3-b]pyridine with nitrating agents like fuming nitric acid typically yields the 3-nitro derivative. chempedia.info These reactions are often conducted at low temperatures to control selectivity and prevent side reactions. The reaction proceeds via the standard mechanism of electrophilic aromatic substitution, where the nitronium ion (NO2+) is the active electrophile. In some cases, nitration has also been observed at the 5-position on the pyridine ring, particularly when the pyrrole ring is protected or deactivated. acs.org

Nitrosation: Reaction with nitrosating agents, such as nitrous acid, also leads to substitution at the C3-position, forming 3-nitroso-1H-pyrrolo[2,3-b]pyridine. rsc.org

Table 1: Nitration and Nitrosation of 1H-Pyrrolo[2,3-b]pyridine
ReactionReagentsPosition of SubstitutionProduct
NitrationFuming HNO3C33-Nitro-1H-pyrrolo[2,3-b]pyridine
NitrosationNitrous Acid (e.g., NaNO2/H+)C33-Nitroso-1H-pyrrolo[2,3-b]pyridine

Halogenation Reactions (Bromination, Iodination)

Halogenation of 1H-pyrrolo[2,3-b]pyridine is a well-established transformation that proceeds readily, again with high regioselectivity for the C3-position. rsc.org

Bromination: The reaction with brominating agents such as N-bromosuccinimide (NBS) or copper(II) bromide provides an efficient route to 3-bromo-1H-pyrrolo[2,3-b]pyridine. researchgate.netevitachem.com These reactions are typically mild and high-yielding.

Iodination: Iodination is similarly directed to the C3-position. Reagents like N-iodosuccinimide (NIS) or a mixture of iodine and a base (e.g., potassium hydroxide (B78521) in DMF) are commonly used to install the iodine atom. rsc.orgnih.gov The resulting 3-iodo-7-azaindoles are valuable intermediates for further functionalization through cross-coupling reactions. nih.gov

Table 2: Halogenation of 1H-Pyrrolo[2,3-b]pyridine
ReactionCommon ReagentsPosition of SubstitutionTypical Product
BrominationN-Bromosuccinimide (NBS); CuBr2C33-Bromo-1H-pyrrolo[2,3-b]pyridine
IodinationN-Iodosuccinimide (NIS); I2/KOHC33-Iodo-1H-pyrrolo[2,3-b]pyridine

Acylation and Formylation at the 3-Position

The introduction of acyl and formyl groups at the C3-position is a key synthetic manipulation of the 7-azaindole core.

Acylation: Friedel-Crafts acylation conditions can be applied to 1H-pyrrolo[2,3-b]pyridine. The reaction of acyl chlorides with the 7-azaindole nucleus in the presence of a Lewis acid, such as aluminum chloride (AlCl3), effectively yields 3-acyl derivatives. nih.gov This method allows for the introduction of a wide variety of ketone functionalities.

Formylation: The Vilsmeier-Haack reaction is the most common method for formylating 7-azaindoles. dtic.mil This reaction involves treating the substrate with a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl3) and a formamide (B127407) like N,N-dimethylformamide (DMF). wikipedia.orgorganic-chemistry.org The process is highly selective for the C3-position and provides 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a versatile synthetic precursor.

Table 3: Acylation and Formylation of 1H-Pyrrolo[2,3-b]pyridine
ReactionReagentsPosition of SubstitutionProduct Class
AcylationAcyl Chloride (RCOCl), AlCl3C33-Acyl-1H-pyrrolo[2,3-b]pyridine
Formylation (Vilsmeier-Haack)POCl3, DMFC31H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde

Mannich Reactions and Aldehyde Condensations

The nucleophilic character of the C3-position also enables condensation reactions.

Mannich Reactions: The Mannich reaction provides a route for the aminoalkylation of 7-azaindole. wikipedia.org This three-component reaction involves formaldehyde (B43269), a secondary amine (like dimethylamine), and 1H-pyrrolo[2,3-b]pyridine. rsc.orgchemtube3d.com The product is a 3-(aminomethyl) derivative, commonly known as a gramine, which can serve as an intermediate for introducing other functional groups at the 3-position.

Aldehyde Condensations: In the presence of acid, 1H-pyrrolo[2,3-b]pyridine can react with aldehydes. The reaction typically results in the formation of a di-3-(1H-pyrrolo[2,3-b]pyridyl)methane, where two 7-azaindole units are linked at their C3-positions by a methylene (B1212753) bridge derived from the aldehyde. rsc.org

Nucleophilic Reactions and Ring Transformations

While less common than electrophilic substitution, nucleophilic reactions are also important in the chemistry of 7-azaindole.

Grignard Reactions

The N-H proton of the pyrrole ring is acidic and can be deprotonated by strong bases, including Grignard reagents. This forms a 1-magnesyl-1H-pyrrolo[2,3-b]pyridine derivative (a Grignard derivative). rsc.org This species behaves as a nucleophile. For instance, its reaction with acyl chlorides results in acylation at the N1-position. rsc.org Furthermore, these 1-substituted Grignard derivatives can direct substitution to other positions; for example, treatment with iodine can lead to the formation of 3-iodo compounds. rsc.org

Ring Expansion to Naphthyridines

The expansion of the pyrrole ring in the 1H-pyrrolo[2,3-b]pyridine system to form naphthyridines represents a significant chemical transformation. While specific studies on the 2-cyclobutyl derivative are not prevalent, analogous reactions with other substituted 7-azaindoles provide insight into this process. One notable example is the ring expansion of 2-phenyl-1H-pyrrolo[2,3-b]pyridine to a 1,8-naphthyridine (B1210474) derivative when treated with chloroform (B151607) and a strong base, such as potassium hydroxide. rsc.org This reaction is analogous to the Reimer-Tiemann reaction, which is used for the ortho-formylation of phenols. wikipedia.orgbyjus.com

The proposed mechanism for the ring expansion of a 2-substituted-1H-pyrrolo[2,3-b]pyridine, such as the 2-cyclobutyl derivative, would likely proceed through the formation of a dichlorocarbene (B158193) intermediate from chloroform in the presence of a strong base. wikipedia.orgbyjus.com The 7-azaindole, being electron-rich, would then act as a nucleophile. The reaction likely involves the deprotonation of the pyrrole nitrogen, enhancing the nucleophilicity of the ring system. The resulting anion would attack the electrophilic dichlorocarbene. This is followed by a rearrangement and insertion of the carbon atom into the pyrrole ring, leading to the formation of the six-membered pyridine ring of the naphthyridine system.

Another pathway for ring expansion has been reported for 3-substituted-1H-pyrrolo[2,3-b]pyridin-2(3H)-ones, which undergo cycloaddition–rearrangement ring expansion with an azide (B81097) source under microwave irradiation to yield 3- and 4-amino-naphthyridin-2(1H)-one derivatives. rsc.org However, this involves a different starting material and substitution pattern compared to 2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine.

Table 1: Ring Expansion Reactions of 1H-Pyrrolo[2,3-b]pyridine Derivatives

Starting MaterialReagentsProductReference
2-Phenyl-1H-pyrrolo[2,3-b]pyridineChloroform, Alkali1,8-Naphthyridine derivative rsc.org
3-Aryl or 3-heteroaryl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivativesAzide source, Microwave irradiation3- and 4-Amino-naphthyridin-2(1H)-one derivatives rsc.org

Tautomerism and its Influence on Reactivity

Tautomerism is a key feature of the 1H-pyrrolo[2,3-b]pyridine system that significantly influences its reactivity. The parent compound can exist in two tautomeric forms: the 1H-form (7-azaindole) and the 7H-form (aza-isoindole). The 1H-tautomer is generally the more stable and predominant form. researchgate.net

Theoretical studies on the excited-state proton transfer of 2-alkyl-substituted 7-azaindoles complexed with water have shown that the presence of an alkyl group at the C2 position can influence the tautomerization process. nih.gov While specific data for the 2-cyclobutyl substituent is not available, it is expected that as an electron-donating group, it would influence the electron density of the heterocyclic system and thereby the stability of the different tautomeric forms and their reactivity.

The tautomeric equilibrium has a direct impact on the reactivity of the molecule, particularly in electrophilic substitution reactions. The 1H-pyrrolo[2,3-b]pyridine system typically undergoes electrophilic substitution, such as nitration, nitrosation, bromination, and iodination, predominantly at the 3-position of the pyrrole ring. rsc.org This reactivity is characteristic of the electron-rich nature of the pyrrole ring in the 1H-tautomer. The presence of the 2-cyclobutyl group is expected to further activate the pyrrole ring towards electrophilic attack, while potentially exerting some steric influence on the regioselectivity of the reaction.

The less stable 7H-tautomer, if present in a significant concentration under certain reaction conditions, could lead to different reactivity patterns. However, for most reactions, the chemistry is dominated by the more stable 1H-tautomer.

Table 2: Predominant Tautomeric Form and Site of Electrophilic Attack

CompoundPredominant TautomerMajor Site of Electrophilic Substitution
1H-Pyrrolo[2,3-b]pyridine1H-formC3-position
2-Alkyl-1H-pyrrolo[2,3-b]pyridines1H-formC3-position

Reaction Kinetics and Mechanistic Investigations

Detailed kinetic studies and mechanistic investigations specifically for reactions involving 2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine are not extensively reported in the literature. However, mechanistic studies on the parent 7-azaindole scaffold provide a framework for understanding its chemical behavior.

For instance, the mechanism of the Chan-Lam cross-coupling reaction for the N-arylation of 7-azaindole has been investigated using spectroscopic techniques and DFT calculations. researchgate.netnih.gov These studies have revealed the involvement of dimeric copper(II)-7-azaindole complexes as key intermediates in the catalytic cycle. researchgate.netnih.gov Such investigations highlight the importance of the coordination chemistry of the 7-azaindole nucleus in transition metal-catalyzed reactions.

Furthermore, mechanistic proposals for various synthetic routes to substituted 7-azaindoles, such as those involving palladium-catalyzed coupling and cyclization reactions, have been put forward. organic-chemistry.orgnih.gov These often involve detailed considerations of the reaction intermediates and transition states.

Rational Design and Derivatization of 1h Pyrrolo 2,3 B Pyridine Scaffolds

Structure-Guided Design of Novel Analogs

Structure-guided design is a pivotal strategy in the development of novel analogs based on the 1H-pyrrolo[2,3-b]pyridine scaffold. This approach leverages the three-dimensional structural information of the target protein, often a kinase, to design molecules that can bind with high affinity and selectivity. The 7-azaindole (B17877) core typically serves as the "hinge-binder," anchoring the molecule into the ATP-binding site of the kinase. jst.go.jpjst.go.jp

The design process focuses on introducing substituents at various positions of the scaffold (C2, C3, C4, C5, and C6) to exploit specific pockets and interactions within the target's binding site. For instance, in the design of Fibroblast Growth Factor Receptor (FGFR) inhibitors, the 1H-pyrrolo[2,3-b]pyridine motif is used to bind to the hinge region, while substituents are strategically placed to interact with other key residues. nih.govrsc.org For example, introducing a group at the C5 position can form a hydrogen bond with specific glycine (B1666218) residues, enhancing potency. nih.govrsc.org

In the context of 2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine, the cyclobutyl group at the C2 position would be rationally designed to occupy a specific hydrophobic pocket adjacent to the hinge region. The size and conformational flexibility of the cyclobutyl ring are critical factors that can influence the binding affinity and selectivity of the compound. Computational docking studies are often employed to predict and optimize these interactions before synthesis.

Functionalization at Key Positions (N1, C2, C3, C4, C5, C6)

The functionalization of the 7-azaindole ring is a well-explored area, allowing for the systematic modification of the scaffold to optimize its biological activity. rsc.org Different positions on the ring exhibit distinct reactivity and are amenable to various synthetic transformations.

N1 (Pyrrole Nitrogen): The N1 position is readily alkylated or arylated. It can also be protected with groups like tosyl (Ts) or (trimethylsilyl)ethoxymethyl (SEM) to facilitate subsequent reactions at other positions. nih.gov

C2 Position: The C2 position can be functionalized through various methods, including lithiation followed by quenching with an electrophile or through palladium-catalyzed cross-coupling reactions on a 2-halo precursor. nih.govnih.gov

C3 Position: The C3 position is the most nucleophilic carbon and is susceptible to electrophilic substitution reactions such as halogenation, nitration, and Mannich reactions. rsc.org

C4, C5, and C6 Positions (Pyridine Ring): Functionalization of the pyridine (B92270) ring often requires initial halogenation, which then allows for the introduction of various substituents via cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination. nih.govnih.gov Directed metalation strategies have also been developed for regioselective functionalization at C6. nih.govworktribe.com

Overview of Functionalization Strategies for the 1H-Pyrrolo[2,3-b]pyridine Scaffold
PositionReaction TypeReagents/ConditionsReference
N1Alkylation / ProtectionAlkyl halide, base / SEM-Cl, NaH nih.gov
C2Cross-Coupling2-Iodo-7-azaindole, Boronic acid, Pd catalyst nih.gov
C3HalogenationN-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) rsc.org
C4Amination (from 4-chloro)Amine, Pd catalyst (Buchwald-Hartwig) nih.gov
C5BrominationNBS google.com
C6Directed MetalationN7-Carbamoyl protection, LDA, then electrophile nih.govworktribe.com

While specific literature on the synthesis of 2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine is scarce, its preparation can be envisioned through established synthetic routes for 2-substituted 7-azaindoles.

One plausible approach is a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. nih.govnih.govyoutube.comyoutube.comlibretexts.orgnih.gov This would involve reacting a 2-halo-1H-pyrrolo[2,3-b]pyridine (e.g., 2-bromo or 2-iodo-7-azaindole), often with the pyrrole (B145914) nitrogen protected, with a cyclobutylboronic acid or a related organoboron reagent in the presence of a palladium catalyst and a base.

Another strategy involves the cyclization of an appropriately substituted pyridine precursor. For example, a Sonogashira coupling of 2-amino-3-iodopyridine (B10696) with cyclobutylacetylene would yield a 2-amino-3-(cyclobutylethynyl)pyridine intermediate. Subsequent intramolecular cyclization, often catalyzed by a base like potassium tert-butoxide, would furnish the desired 2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine. organic-chemistry.orgorganic-chemistry.org Modifications of classical indole (B1671886) syntheses, such as the Fischer or Madelung methods, have also been adapted for the preparation of 2-alkyl-7-azaindoles and could potentially be applied. rsc.org

The introduction of amide and carboxamide functionalities is a common derivatization strategy for 1H-pyrrolo[2,3-b]pyridine scaffolds, often enhancing biological activity and modulating physicochemical properties. These groups can act as hydrogen bond donors or acceptors, improving target engagement.

Synthesis of these derivatives typically involves standard peptide coupling procedures. For example, a 1H-pyrrolo[2,3-b]pyridine carboxylic acid (e.g., at the C2 or C5 position) can be activated with a coupling agent such as propylphosphonic anhydride (B1165640) (T3P) or HATU. The resulting activated species is then reacted with a primary or secondary amine to form the corresponding carboxamide. nih.govnih.gov This methodology has been successfully applied to generate extensive libraries of derivatives for structure-activity relationship (SAR) studies. nih.govacs.org

Examples of Amide and Carboxamide Derivatives of the 1H-Pyrrolo[2,3-b]pyridine Scaffold
Position of CarboxamideAmine ComponentTherapeutic TargetReference
C23,3-DifluoroazetidinePhosphodiesterase 4B (PDE4B) nih.gov
C5MethylamineJanus Kinase 1 (JAK1) acs.org
C5Various cycloalkylaminesJanus Kinase 3 (JAK3) nih.gov

The introduction of aryl and alkyl groups at various positions of the 7-azaindole core is crucial for exploring the chemical space around the scaffold. rsc.org

Aryl substituents are most commonly introduced via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples a halo-azaindole with an arylboronic acid, is a widely used and versatile method for C-C bond formation at C2, C4, C5, and C6. nih.govnih.gov The starting halo-azaindoles are accessible through various halogenation methods.

Alkyl substituents , including the 2-cyclobutyl group, can be introduced using several methods. As mentioned, modifications of the Fischer and Madelung indole syntheses can be used to construct the 7-azaindole ring with a pre-installed alkyl group at the C2 position. rsc.org Additionally, palladium-catalyzed coupling reactions with alkylboron reagents or other organometallic reagents can be employed. Reductive alkylation of o-chloroaminopyridines followed by a one-pot Sonogashira alkynylation and base-mediated indolization is another effective route for N-alkylazaindoles. organic-chemistry.org

Scaffold Hopping and Isosteric Replacements

Scaffold hopping is a powerful drug design strategy that involves replacing the central core of a known active molecule with a structurally different scaffold, while preserving the essential binding interactions. nih.gov This technique is used to discover novel chemical series with improved properties, such as enhanced potency, better selectivity, or more favorable ADME (absorption, distribution, metabolism, and excretion) profiles. mdpi.com

The 1H-pyrrolo[2,3-b]pyridine scaffold is frequently used in scaffold hopping exercises. For instance, it has been successfully employed to replace pyrrolotriazine or indole scaffolds in the development of kinase inhibitors. jst.go.jpresearchgate.net The rationale is that the 7-azaindole core can mimic the hinge-binding interactions of the original scaffold while offering a different vector space for substituent placement and improved physicochemical properties. nih.gov

Isosteric replacement is a related concept where an atom or a group of atoms is replaced by another with similar physical and chemical properties. The 7-azaindole scaffold itself is a classic bioisostere of the indole ring. nih.govnih.gov This replacement can subtly alter the electronic properties, pKa, and metabolic stability of the molecule, often leading to improved drug-like characteristics. The successful use of 7-azaindole as an indole isostere has led to the development of numerous clinical candidates and approved drugs. nih.govresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, providing precise information about the chemical environment of individual atoms. For 2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments would be utilized to assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the pyrrolopyridine core and the cyclobutyl substituent. The aromatic region would show signals for the protons on the pyridine (B92270) and pyrrole (B145914) rings. Based on data from related 1H-pyrrolo[2,3-b]pyridine derivatives, the chemical shifts for the aromatic protons can be predicted. juniperpublishers.comrsc.org The protons of the cyclobutyl group would appear in the aliphatic region of the spectrum, with their multiplicity and coupling constants providing information about their spatial arrangement.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the heterocyclic rings are characteristic of the 1H-pyrrolo[2,3-b]pyridine system. researchgate.net The signals for the cyclobutyl group's carbons would be observed in the upfield region.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the molecular structure. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the cyclobutyl ring and the aromatic system. The HSQC spectrum correlates each proton signal with its directly attached carbon atom. The HMBC spectrum is instrumental in establishing long-range (2-3 bond) correlations between protons and carbons, which is vital for confirming the attachment of the cyclobutyl group to the C2 position of the pyrrolopyridine core.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Cyclobutyl-1H-pyrrolo[2,3-b]pyridine

Proton Predicted Chemical Shift (ppm) Multiplicity
H3 ~6.5 s
H4 ~7.8 d
H5 ~7.1 dd
H6 ~8.2 d
NH ~11.5 br s
Cyclobutyl-CH ~3.5 quintet
Cyclobutyl-CH₂ (adjacent) ~2.4 m
Cyclobutyl-CH₂ (distant) ~2.0 m
Cyclobutyl-CH₂ (distant) ~1.9 m

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Cyclobutyl-1H-pyrrolo[2,3-b]pyridine

Carbon Predicted Chemical Shift (ppm)
C2 ~150
C3 ~100
C3a ~128
C4 ~142
C5 ~116
C6 ~129
C7a ~148
Cyclobutyl-CH ~38
Cyclobutyl-CH₂ ~26
Cyclobutyl-CH₂ ~18

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For 2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula.

The electron ionization (EI) mass spectrum of the parent compound, 1H-pyrrolo[2,3-b]pyridine, shows a prominent molecular ion peak. rsc.org For 2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine (C₁₁H₁₂N₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of neutral fragments from the cyclobutyl group, such as ethylene (B1197577) (C₂H₄), leading to characteristic daughter ions. This fragmentation behavior is a key indicator of the presence and nature of the alkyl substituent.

Table 3: Predicted Mass Spectrometry Data for 2-Cyclobutyl-1H-pyrrolo[2,3-b]pyridine

Ion Predicted m/z Description
[M]⁺ 172.10 Molecular Ion
[M - C₂H₄]⁺ 144.08 Loss of ethylene from cyclobutyl ring
[M - C₃H₅]⁺ 131.06 Loss of cyclopropyl (B3062369) radical
[M - C₄H₇]⁺ 117.06 Loss of cyclobutyl radical

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

The spectrum of the parent 1H-pyrrolo[2,3-b]pyridine shows characteristic N-H stretching, C-H stretching (aromatic and aliphatic), and C=C and C=N stretching vibrations. nist.gov For the 2-cyclobutyl derivative, similar absorptions are expected, with the addition of bands corresponding to the C-H stretching and bending vibrations of the cyclobutyl group.

Table 4: Predicted IR Absorption Bands for 2-Cyclobutyl-1H-pyrrolo[2,3-b]pyridine

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (pyrrole) 3400-3300 Medium
C-H Stretch (aromatic) 3100-3000 Medium
C-H Stretch (aliphatic) 2950-2850 Strong
C=C and C=N Stretch (aromatic rings) 1600-1450 Medium to Strong
C-H Bend (aliphatic) 1470-1450 Medium

High-Resolution Analytical Techniques for Purity and Identity Confirmation

To ensure the purity and confirm the identity of a synthesized compound, high-resolution analytical techniques are employed. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of non-volatile compounds. For 2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine, a reversed-phase HPLC method would likely be developed, using a suitable mobile phase to separate the target compound from any impurities or starting materials. The purity is determined by the relative area of the main peak in the chromatogram.

Gas Chromatography (GC) can also be used for purity assessment, particularly if the compound is sufficiently volatile and thermally stable. tcichemicals.com Coupled with a mass spectrometer (GC-MS), this technique provides both retention time data for purity analysis and mass spectral data for identity confirmation in a single run. The purity of commercially available 1H-pyrrolo[2,3-b]pyridine is often greater than 98.0% as determined by GC. tcichemicals.com

Theoretical and Computational Chemistry Studies of 1h Pyrrolo 2,3 B Pyridine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the electronic structure and reactivity of 1H-pyrrolo[2,3-b]pyridine derivatives. These methods provide a detailed understanding of molecular geometry, orbital energies, and electrostatic potential, which are crucial for rational drug design.

One study employed DFT to calculate the optimal molecular structure of 3,4-diphenyl-1H-pyrrolo[2,3-b]pyridine. tandfonline.com The calculations were found to be consistent with the structure determined by single-crystal X-ray diffraction, validating the accuracy of the computational approach. tandfonline.com The study also investigated the molecular electrostatic potential and frontier molecular orbitals (HOMO and LUMO), which are key indicators of a molecule's reactivity and interaction sites. tandfonline.com

The reactivity of the 1H-pyrrolo[2,3-b]pyridine ring system has been shown to be predictable through such calculations. Experimental studies have found that electrophilic substitution reactions like nitration, bromination, and iodination predominantly occur at the 3-position of the ring. rsc.org This preferential reactivity is governed by the electron distribution within the bicyclic system, which can be modeled and rationalized using DFT. These computational models help in understanding the physicochemical properties and predicting the outcomes of chemical reactions. tandfonline.com

Table 1: Predicted Properties of a 1H-Pyrrolo[2,3-b]pyridine Derivative using DFT

Computational Method Predicted Property Compound Finding
Density Functional Theory (DFT) Optimal Molecular Structure 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine Calculated structure is consistent with experimental X-ray diffraction data. tandfonline.com
Density Functional Theory (DFT) Frontier Molecular Orbitals 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine Analysis of HOMO-LUMO orbitals helps in understanding the molecule's electronic properties and reactivity. tandfonline.com
Density Functional Theory (DFT) Molecular Electrostatic Potential 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine Investigation reveals physicochemical properties and potential interaction sites. tandfonline.com

Molecular Dynamics Simulations for Conformational Analysis and Ligand Binding

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into conformational changes and the stability of ligand-protein complexes. For derivatives of 1H-pyrrolo[2,3-b]pyridine, MD simulations are crucial for evaluating their binding stability and mechanism of action at a molecular level.

In a study targeting the SARS-CoV-2 spike protein (S1-RBD) and its interaction with the human ACE2 receptor, MD simulations were performed on newly designed 7-azaindole (B17877) derivatives. nih.gov The simulations revealed that a promising inhibitor could stably bind to the interface of the S1-RBD-hACE2 complex. These simulations showed that the binding of the compound induced changes in the structural dynamics of both the viral protein and the human receptor, which in turn decreased their binding affinity and hindered viral entry. nih.gov

Another study focused on 1H-pyrrolo[2,3-b]pyridine derivatives as potential inhibitors of the c-Met kinase, a protein implicated in cancer. nih.gov A promising compound identified through initial screening was subjected to MD simulation to analyze its interaction with the kinase. The simulation demonstrated that two hydrogen bonds formed between the compound and key amino acid residues (Lys1110 and Met1160) in the c-Met active site were stable throughout the simulation period, confirming a stable binding mode. nih.gov

In Silico Docking Studies for Ligand-Target Interactions

In silico molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the structural basis of ligand-target interactions. Numerous studies have utilized docking to investigate the potential of 1H-pyrrolo[2,3-b]pyridine derivatives against various biological targets.

For instance, molecular docking was used to guide the design of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike protein's interaction with the hACE2 receptor. nih.gov Docking studies helped in understanding how these compounds could fit into the binding interface and interact with key residues. nih.gov Similarly, docking simulations were central to a study on 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of c-Met kinase, where the binding modes of the compounds were explored to explain their inhibitory activity. nih.govnih.gov

Other research efforts have used docking to evaluate derivatives of this scaffold as:

Traf2 and Nck-interacting kinase (TNIK) inhibitors for colorectal cancer, where docking showed favorable interactions between the designed molecules and the target receptor. imist.ma

Fibroblast growth factor receptor (FGFR) inhibitors , which play a role in various tumors. rsc.org

These docking studies are essential for structure-activity relationship (SAR) analysis, helping researchers to refine the chemical structures of lead compounds to improve their potency and selectivity. nih.gov

Table 2: Examples of In Silico Docking Studies on 1H-Pyrrolo[2,3-b]pyridine Derivatives

Target Protein Therapeutic Area Key Findings from Docking
SARS-CoV-2 Spike Protein/hACE2 COVID-19 Derivatives bind stably at the protein-protein interface, disrupting the interaction. nih.gov
c-Met Kinase Cancer Compounds form stable hydrogen bonds with key active site residues like Lys1110 and Met1160. nih.gov
TNIK Kinase Colorectal Cancer Designed molecules show favorable interactions and high scores within the targeted receptor. imist.ma
c-Met Kinase Cancer Novel derivatives were evaluated for their binding mode and inhibitory potential. nih.gov

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are valuable for confirming the structures of newly synthesized compounds and for interpreting experimental spectra.

For the 1H-pyrrolo[2,3-b]pyridine scaffold, computational approaches complement experimental techniques like 1H NMR, 13C NMR, and FT-IR spectroscopy in structure elucidation. tandfonline.commdpi.com DFT calculations, for example, can predict the vibrational frequencies corresponding to specific chemical bonds. In one instance, the ground and excited state N-H stretching frequencies of a 7-azaindole derivative were determined experimentally and found to be at 3523 cm⁻¹ and 3467 cm⁻¹, respectively, indicating a change in the acidity of the N-H group upon electronic excitation. researchgate.net Such experimental findings can be correlated with and explained by theoretical calculations.

Furthermore, computational tools can predict entire NMR spectra. While experimental 1H and 13C NMR data for various 7-azaindole analogs are available, computational predictions can aid in the assignment of complex signals and in the structural confirmation of novel derivatives. ijper.org The use of machine learning models trained on DFT-calculated electronic properties is also an emerging approach for the rapid and accurate prediction of absorption spectra. ehu.es

Table 3: Mentioned Compounds

Compound Name
1H-Pyrrolo[2,3-b]pyridine
1H-Pyrrolo[2,3-b]pyridine, 2-cyclobutyl-
7-azaindole

Structure Activity Relationship Sar Investigations of 1h Pyrrolo 2,3 B Pyridine Derivatives As Biological Probes

Modulators of Specific Biological Targets (in vitro mechanistic studies)

FLT3 Inhibition

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and differentiation of hematopoietic stem cells. nih.gov Mutations in the FLT3 gene, particularly internal tandem duplication (ITD), are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. nih.govsemanticscholar.org Consequently, FLT3 has emerged as a significant therapeutic target for AML.

Researchers have designed and synthesized series of 1H-pyrrolo[2,3-b]pyridine derivatives as FLT3 inhibitors. nih.gov One study, building upon a previously reported compound (F14), developed two series of derivatives (CM1-CM24) aimed at targeting the hydrophobic back pocket of FLT3. nih.gov Within this series, compound CM5 emerged as a potent inhibitor. nih.gov

CM5 demonstrated significant inhibition of both wild-type FLT3 and the clinically relevant FLT3-ITD mutant, with inhibitory percentages of 57.72% and 53.77%, respectively, at a 1 µM concentration. nih.gov Furthermore, it showed potent antiproliferative activity against human AML cell lines that are dependent on FLT3 signaling. nih.gov Specifically, it inhibited the MOLM-13 and MV4-11 cell lines, both of which harbor the FLT3-ITD mutation, with IC₅₀ values of 0.75 µM and 0.64 µM, respectively. nih.gov Mechanistic studies revealed that CM5 induces apoptosis by arresting the cell cycle in the G0/G1 phase. nih.gov Computational simulations were used to analyze the role of the amide and urea (B33335) linkers in these compounds, providing a basis for further structural modifications. nih.gov These findings establish CM5 as a promising lead compound for the development of novel FLT3 inhibitors for AML. nih.gov

CompoundTargetActivityCell LineActivity (IC₅₀)
CM5 FLT357.72% inhibition @ 1 µMMOLM-130.75 µM
CM5 FLT3-ITD53.77% inhibition @ 1 µMMV4-110.64 µM

Insulin-like Growth Factor-1 Receptor (IGF-1R) Tyrosine Kinase Inhibition

The insulin-like growth factor-1 receptor (IGF-1R) is a transmembrane tyrosine kinase that is crucial for cell growth, proliferation, and survival. Its dysregulation is implicated in the development and progression of many cancers, making it an attractive target for therapeutic intervention.

SAR exploration of a series of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines led to the identification of novel and potent inhibitors of the IGF-1R tyrosine kinase. nih.govosti.gov These studies demonstrated that modifications at the C3 and C5 positions of the pyrrolopyridine core are critical for achieving high potency. Several compounds from this series exhibited nanomolar potency in both enzymatic and cellular mechanistic assays, highlighting the potential of this scaffold for targeting IGF-1R. nih.govosti.gov While detailed SAR data for specific compounds from these studies are limited in the provided context, the research underscores the importance of the disubstitution pattern for effective IGF-1R inhibition.

Further research on the related 4,6-bis-anilino-1H-pyrrolo[2,3-d]pyrimidine scaffold also provides insights into targeting IGF-1R. nih.gov These studies, which focused on the C5' functional groups of the C6 aniline (B41778), yielded compounds with potent IGF-1R inhibition and over 1000-fold selectivity against JNK1 and JNK3 kinases. nih.gov This suggests that specific substitutions on aniline rings attached to the core heterocycle can drive both potency and selectivity.

TNIK Inhibition

Traf2 and Nck-interacting kinase (TNIK) is a member of the germinal center kinase family and is involved in various cellular processes, including signaling pathways that are critical for the development of colorectal cancer. imist.maimist.ma The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a potent inhibitor of TNIK. researchgate.netnih.gov

Design and synthesis of several series of compounds based on this scaffold have yielded inhibitors with IC₅₀ values lower than 1 nM. nih.govbohrium.com Quantitative structure-activity relationship (QSAR) studies on a set of 31 1H-pyrrolo[2,3-b]pyridine derivatives revealed a pIC₅₀ range from 7.37 to 9.92. imist.maresearchgate.net These computational models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), successfully identified key structural features that enhance or diminish inhibitory activity. imist.maresearchgate.netresearchgate.net Based on these models, new compounds with potentially high activity against colorectal cancer cells were designed. imist.maimist.ma Subsequent molecular docking studies showed that these designed molecules, such as Y4 and Y5, exhibit favorable interactions with the TNIK receptor. imist.maimist.ma Some of these compounds also demonstrated concentration-dependent inhibition of IL-2, suggesting potential applications as immunomodulators. nih.gov

SGK-1 Kinase Inhibition

Serum/glucocorticoid-regulated kinase 1 (SGK1), a member of the AGC kinase family, is a key player in cell proliferation and survival. koreascience.kr Its overexpression is linked to the development of solid human tumors, positioning it as a viable target for cancer therapy. koreascience.krkoreascience.kr

A series of novel 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated for their inhibitory activity against SGK isoforms. koreascience.kr SAR analysis of eighteen such compounds helped to identify the key structural features that influence their bioactivity. koreascience.kr One study highlighted that structural modifications at the 3- and 5-positions of the 1H-pyrrolo[2,3-b]pyridine core were pivotal in modulating kinase selectivity. koreascience.kr For instance, the presence of a terminal amino group was found to be crucial for SGK1 inhibition. koreascience.kr This research provided valuable insights into designing selective inhibitors for SGK1. koreascience.kr

Compound FeatureTargetSAR Finding
Terminal amino groupSGK1Presence is critical for inhibitory activity. koreascience.kr
Substitutions at C3 and C5SGK1Governs potency and selectivity. koreascience.kr

Other Protein Kinase Inhibition Studies

The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold has been demonstrated through its application in developing inhibitors for a variety of other protein kinases.

Polo-like kinase 4 (PLK4): A major regulator of centriole replication, PLK4 is a therapeutic target in cancer. An in-house library screening revealed that several SGK1 inhibitors based on the 1H-pyrrolo[2,3-b]pyridine core also possess PLK4 inhibitory activity. koreascience.kr Structural analysis showed that a 5-methylenethiazolidine-2,4-dione moiety at the C3-position was important for kinase selectivity. Further SAR studies indicated that while a terminal amino group was critical for SGK1 inhibition, it had a minimal effect on PLK4 activity. Replacing the thiazolidine-2,4-dione with 2-(hydroxyimino)thiazolidin-4-one shifted the selectivity towards PLK4. koreascience.kr

Cell Division Cycle 7 (Cdc7) Kinase: As a key regulator of DNA replication, Cdc7 is an attractive target for cancer therapy. SAR studies of 1H-pyrrolo[2,3-b]pyridine derivatives led to the development of potent ATP mimetic inhibitors of Cdc7. nih.gov The research progressed from an initial hit, (Z)-2-phenyl-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-3,5-dihydro-4H-imidazol-4-one, to [(Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one], which exhibited an IC₅₀ value of 7 nM. nih.govacs.org

Fibroblast Growth Factor Receptor (FGFR): Abnormal activation of the FGFR signaling pathway is implicated in various tumors. A series of 1H-pyrrolo[2,3-b]pyridine derivatives were developed as potent inhibitors of FGFR1, 2, and 3. rsc.org Compound 4h from this series showed potent inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC₅₀ values of 7 nM, 9 nM, and 25 nM, respectively. It also inhibited the proliferation and migration of breast cancer cells. rsc.org

Janus Kinase 3 (JAK3): JAKs are crucial in modulating inflammatory and immune responses. 1H-pyrrolo[2,3-b]pyridine derivatives have been investigated as immunomodulators targeting JAK3. researchgate.net An initial hit compound showed inhibitory activity against JAKs. SAR studies focusing on the C4 and C5 positions led to the identification of compound 14c as a potent and moderately selective JAK3 inhibitor that effectively suppressed interleukin-2-stimulated T cell proliferation. researchgate.net

Retinoic Acid Receptor-Related Orphan Receptor C2 (RORγt) Inverse Agonism

The retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that acts as a master regulator of Th17 cell differentiation and the production of pro-inflammatory cytokines like IL-17. It is a promising target for treating autoimmune diseases.

High-throughput screening identified a 1H-pyrrolo[2,3-b]pyridine derivative with promising binding affinity for RORC2 (RORγt). researchgate.net Lead optimization efforts, focusing on improving potency and metabolic stability, led to the discovery of 3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide. This compound was identified as a potent and selective RORC2 inverse agonist. It demonstrated good oral bioavailability and was effective in reducing IL-17 levels and skin inflammation in a preclinical animal model. researchgate.net This highlights the potential of the 1H-pyrrolo[2,3-b]pyridine scaffold in developing inverse agonists for nuclear receptors, expanding its utility beyond kinase inhibition.

Applications of 1h Pyrrolo 2,3 B Pyridine Derivatives As Chemical Biology Tools

Development of Fluorescent Probes

The intrinsic photophysical properties of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core make it an excellent starting point for the development of fluorescent probes. acs.org The 7-azaindole (B17877) chromophore is highly sensitive to its local environment, and its fluorescence emission can be modulated by solvent interactions, hydrogen bonding, and incorporation into larger molecular structures. acs.org This sensitivity is a key feature exploited in the design of probes for studying biomolecular structure and dynamics.

Researchers have modified the 7-azaindole scaffold to create novel fluorescent probes with tailored properties. One strategy involves the functionalization of the pyrrole (B145914) nitrogen. For instance, N-propargyl 7-azaindole has been used as a building block in Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) "click" reactions to synthesize libraries of 7-azaindole N-linked 1,2,3-triazole hybrids. This approach allows for the modular attachment of various functionalities to the 7-azaindole core, potentially tuning its fluorescent and biological targeting properties.

Another significant application is the use of 7-azaindole as a fluorescent analog of natural purine (B94841) bases in nucleic acids. By converting 7-azaindole into a phosphoramidite, it can be incorporated into DNA oligonucleotides using standard solid-phase synthesis. Studies have shown that the fluorescence of 7-azaindole is significantly quenched upon incorporation into both single- and double-stranded DNA, indicating that the probe is stacked with neighboring bases. This quenching effect can be used to monitor changes in DNA structure, such as melting, where an increase in fluorescence is observed as the duplex denatures.

The photophysical properties of these probes are critical for their function. The parent 7-azaindole is weakly fluorescent in water, but modifications such as glycosylation at the N-1 position can dramatically increase the fluorescence quantum yield. researchgate.net

Table 1: Photophysical Properties of 7-Azaindole Derivatives

CompoundEnvironmentEmission Maximum (λem)Fluorescence Quantum Yield (ΦF)
7-Azaindole (7aIn)Water386 nm0.023
N1-Glycosylated 7aInAqueous Buffer388 nm0.53
7aIn in single-strand DNAAqueous Buffer379 nm0.020
7aIn in double-strand DNAAqueous Buffer379 nm0.016
1-Methyl-7-azaindoleWaterNot Specified0.55

Probes for Target Engagement Studies (in vitro)

Derivatives of 1H-pyrrolo[2,3-b]pyridine are widely recognized for their ability to interact with a variety of biological targets, most notably protein kinases. nih.gov The scaffold serves as an excellent "hinge-binding motif," capable of forming two crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine (B156593) ring of ATP. researchgate.net This inherent binding capability makes these compounds ideal probes for in vitro target engagement studies, which aim to confirm and characterize the interaction between a molecule and its intended biological target.

The development of potent and selective kinase inhibitors based on the 1H-pyrrolo[2,3-b]pyridine core provides a wealth of data on target engagement. Medicinal chemistry campaigns often involve the synthesis of a series of analogs with systematic modifications at various positions of the scaffold. koreascience.krnih.govnih.gov The resulting structure-activity relationship (SAR) data from these studies are invaluable for understanding how modifications affect binding affinity and selectivity. For example, studies on Janus kinase 3 (JAK3) inhibitors revealed that introducing a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring significantly enhanced inhibitory activity. nih.gov

Molecular docking and other computational methods are frequently used in conjunction with experimental data to build detailed models of target engagement. koreascience.krnih.gov These models visualize the binding orientation of the 1H-pyrrolo[2,3-b]pyridine derivative within the target's active site, highlighting key interactions such as hydrogen bonds and hydrophobic contacts. For instance, docking studies of Polo-like kinase 4 (PLK4) inhibitors showed that the 1H-pyrrolo[2,3-b]pyridine core binds in the ATP pocket, and modifications at the 3- and 5-positions could switch the selectivity between PLK4 and other kinases like SGK1. koreascience.kr

Table 2: Examples of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Probes for Kinase Target Engagement

Derivative SeriesTarget KinaseKey Findings on Target Engagement
1H-Pyrrolo[2,3-b]pyridine-5-carboxamidesJanus Kinase 3 (JAK3)Substituents at C4 and C5 positions are critical for potent inhibition; docking models confirm binding mode. nih.gov
3,5-Disubstituted 1H-pyrrolo[2,3-b]pyridinesPolo-like Kinase 4 (PLK4)The 5-methylenethiazolidine-2,4-dione moiety at the C3-position was crucial for kinase selectivity. koreascience.kr
Substituted 1H-pyrrolo[2,3-b]pyridinesFibroblast Growth Factor Receptor (FGFR)The core scaffold forms two hydrogen bonds with the hinge region; substituents explore a hydrophobic pocket. nih.govrsc.org
Substituted 1H-pyrrolo[2,3-b]pyridinesc-Met KinaseDerivatives with different linkers (methylene, sulfur) were evaluated to probe the binding site. nih.gov

Use in Biochemical Assays (in vitro)

The ability of 1H-pyrrolo[2,3-b]pyridine derivatives to specifically bind to and modulate the activity of protein targets makes them essential tools in a wide range of in vitro biochemical assays. These assays are fundamental for drug discovery and for dissecting biological pathways.

Enzyme Inhibition Assays: A primary application of these compounds is in enzyme inhibition assays, particularly for protein kinases. These assays quantify the potency of a compound by determining its half-maximal inhibitory concentration (IC50). For example, various series of 1H-pyrrolo[2,3-b]pyridine derivatives have been evaluated as inhibitors against a multitude of kinases, demonstrating a broad utility for this scaffold. nih.govnih.govnih.gov

Traf2 and Nck-interacting kinase (TNIK): An in-house screening identified the 1H-pyrrolo[2,3-b]pyridine scaffold as a potent inhibitor of TNIK, with optimized compounds exhibiting IC50 values lower than 1 nM. researchgate.netnih.gov

Fibroblast Growth Factor Receptor (FGFR): A series of derivatives were synthesized and evaluated as potent FGFR inhibitors, with compound 4h showing IC50 values of 7, 9, and 25 nM against FGFR1, 2, and 3, respectively. nih.govrsc.org

c-Met Kinase: Derivatives were designed and evaluated in enzyme assays, with one compound displaying a strong c-Met kinase inhibition with an IC50 of 22.8 nM. nih.gov

Competitive Binding Assays: While specific examples are not detailed in the provided literature, the mechanism of action for many 1H-pyrrolo[2,3-b]pyridine derivatives as ATP-competitive kinase inhibitors makes them suitable for use in competitive binding assays like Fluorescence Polarization (FP). scilit.com In a typical FP assay, a fluorescently labeled probe (tracer) that binds to the target protein is used. When an unlabeled inhibitor compound competes for the same binding site, it displaces the tracer, leading to a decrease in the polarization of the emitted light. This change can be measured to determine the binding affinity of the test compound.

Cell-Based Assays: Beyond purified enzyme assays, these derivatives are used as probes in cell-based assays to assess their effects in a more complex biological context. These assays measure the downstream consequences of target engagement within intact cells.

Anti-proliferative Assays: The ability of FGFR inhibitor 4h to inhibit the proliferation of 4T1 breast cancer cells was evaluated in vitro. nih.govrsc.org

Apoptosis and Cell Cycle Analysis: The effect of a maternal embryonic leucine (B10760876) zipper kinase (MELK) inhibitor on the cell cycle of A549 lung cancer cells was studied using flow cytometry, showing that the compound arrested cells in the G0/G1 phase and promoted apoptosis.

Cell Migration Assays: The same MELK inhibitor was shown to suppress the migration of A549 cells.

Table 3: Application of 1H-Pyrrolo[2,3-b]pyridine Derivatives in In Vitro Assays

Derivative/SeriesAssay TypeTarget/Cell LineMeasured Endpoint
VariousKinase InhibitionTNIKIC50 values (<1 nM for potent compounds) nih.gov
Compound 4h Kinase InhibitionFGFR1, FGFR2, FGFR3IC50 values (7, 9, 25 nM, respectively) nih.gov
Compound 9 Kinase Inhibitionc-MetIC50 value (22.8 nM) nih.gov
Compound 14c Kinase InhibitionJAK3IC50 value (potent inhibitor) nih.gov
Compound 4h Cell Proliferation4T1 breast cancer cellsInhibition of cell growth nih.gov
MELK Inhibitor 16h Cell Cycle/ApoptosisA549 lung cancer cellsG0/G1 arrest, induction of apoptosis
MELK Inhibitor 16h Cell MigrationA549 lung cancer cellsSuppression of migration

Future Directions and Emerging Research Avenues for 1h Pyrrolo 2,3 B Pyridine, 2 Cyclobutyl and Its Analogs

Exploration of Novel Synthetic Pathways for Complex Derivatives

While the core synthesis of 7-azaindoles is well-established, future efforts will likely concentrate on developing more efficient and versatile methods to access complex derivatives of 2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine. A key area of exploration involves leveraging modern cross-coupling reactions to introduce a variety of substituents at different positions of the azaindole ring.

Key strategies may include:

Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are powerful tools for functionalizing the 7-azaindole (B17877) scaffold. nih.goveurekaselect.com Future work could focus on a chemoselective approach, for instance, starting with a di-halogenated 2-cyclobutyl-7-azaindole intermediate and sequentially introducing different aryl, heteroaryl, or amino groups at positions C4 and C6. mdpi.com This allows for the systematic construction of a library of compounds with diverse substitution patterns.

Protecting Group Strategies: The synthesis of complex derivatives often requires careful use of protecting groups, particularly for the pyrrole (B145914) nitrogen. The trimethylsilylethoxymethyl (SEM) group has been used, but its removal can sometimes lead to side products. nih.gov Research into more robust or orthogonally-labile protecting groups will be crucial for multi-step syntheses.

C-H Activation: Direct C-H activation and functionalization represent a more atom-economical approach. Rh(III)-catalyzed synthesis of 7-azaindoles from 2-aminopyridines and alkynes has been investigated, and future studies could adapt these methods to directly functionalize the pre-formed 2-cyclobutyl-7-azaindole core at specific C-H bonds, bypassing the need for pre-functionalized halogenated intermediates. nih.gov

Synthetic StrategyTarget Position(s)Potential DerivativesKey Challenge
Sequential Suzuki-Miyaura CouplingC4, C6Di-aryl or di-heteroaryl substituted analogsAchieving high chemoselectivity
Buchwald-Hartwig AminationC4Substituted amino derivativesOptimizing catalyst and ligand systems nih.gov
Direct C-H ArylationC3, C5Arylated or heteroarylated analogsControlling regioselectivity
N-Oxide FunctionalizationPyridine (B92270) Ring (C4, C6)Introduction of various nucleophilesManaging reactivity of the N-oxide intermediate eurekaselect.com

Advanced Computational Modeling for Rational Design

Computational chemistry is an indispensable tool for accelerating drug discovery. For 2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine analogs, advanced computational modeling will be instrumental in rationally designing derivatives with enhanced potency and selectivity for specific biological targets.

Molecular Docking: Docking studies can predict how different derivatives bind to the active site of a target protein, such as a kinase. ijper.org By modeling the interactions of the 2-cyclobutyl group and other substituents within the ATP-binding pocket, researchers can prioritize the synthesis of compounds with the highest predicted affinity. For example, docking has been used to guide the design of 7-azaindole analogs as PARP inhibitors. ijper.org

Density Functional Theory (DFT): DFT simulations can provide deep insights into the electronic structure and reactivity of the 7-azaindole scaffold. nih.gov This can be used to predict the most likely sites for electrophilic or nucleophilic attack, aiding in the design of synthetic routes. researchgate.net Furthermore, DFT can help understand the mechanism of action, for instance, by clarifying the role of additives like Ag+ in catalytic cycles for 7-azaindole synthesis. nih.gov

WaterMap Analysis: This computational tool can be used to analyze the hydration patterns within a protein's binding site. By understanding which water molecules are energetically unfavorable and can be displaced by a ligand, researchers can design modifications to the 2-cyclobutyl-7-azaindole scaffold that improve binding affinity, as has been done for JAK3 inhibitors. researchgate.netnih.gov

Development of Highly Selective and Potent In Vitro Probes

The 7-azaindole scaffold is a core component of numerous kinase inhibitors. nih.govrsc.org A significant future direction is the development of 2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine derivatives as highly potent and selective in vitro probes to investigate the biology of specific enzymes. The cyclobutyl group may offer a unique vector for exploring specific sub-pockets within an enzyme's active site, potentially enhancing selectivity.

Potential targets for probe development include:

Receptor Tyrosine Kinases: Derivatives of the parent 1H-pyrrolo[2,3-b]pyridine scaffold have shown potent inhibitory activity against kinases like Fibroblast Growth Factor Receptor (FGFR), Fms-like tyrosine kinase 3 (FLT3), and Colony-Stimulating Factor 1 Receptor (CSF1R). rsc.orgnih.goved.ac.uknih.gov Research could focus on synthesizing 2-cyclobutyl analogs and evaluating their activity against these cancer-related targets.

Janus Kinases (JAKs): The 1H-pyrrolo[2,3-b]pyridine core has been successfully used to develop inhibitors of JAK3, which is implicated in immune disorders. researchgate.netnih.gov The development of a selective 2-cyclobutyl derivative could yield a valuable tool for studying JAK3 signaling.

Other Targets: Beyond kinases, 7-azaindole analogs have been explored as potential antiviral agents and Orai channel inhibitors. nih.govnih.gov This suggests that screening 2-cyclobutyl derivatives against a broader range of biological targets could uncover novel activities.

TargetParent Scaffold Activity (IC₅₀)Potential Application of 2-Cyclobutyl AnalogReference
TNIK< 1 nMWnt signaling pathway probe nih.gov
FGFR17 nMCancer biology research rsc.org
FLT3-ITD0.64 µM (Cellular IC₅₀)Acute Myeloid Leukemia (AML) studies nih.gov
JAK31100 nM (Initial Hit)Immunomodulation research researchgate.net

Investigation of Unexplored Reactivity Patterns

Expanding the synthetic toolbox for 2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine requires a deeper understanding of its chemical reactivity. While much is known about the parent 7-azaindole system, the influence of the 2-cyclobutyl substituent on this reactivity is an open area for investigation.

Future research could explore:

Electrophilic Substitution: The C3 position of the 7-azaindole ring is typically susceptible to electrophilic attack, such as halogenation. eurekaselect.com Studies should confirm if this regioselectivity holds for the 2-cyclobutyl derivative and explore a wider range of electrophilic reactions.

Lithiation and Deprotometalation: Lithiation at the C2 position is a known pathway for functionalization. eurekaselect.comresearchgate.net Investigating the deprotonation at other sites (e.g., C3 or the pyrrole N-H) in the presence of the 2-cyclobutyl group could open up new avenues for introducing substituents.

Cycloaddition Reactions: The pyrrole ring can, under certain conditions, participate in cycloaddition reactions. Exploring the dienophilic or dipolarophilic nature of the 2-cyclobutyl-7-azaindole core could lead to the synthesis of novel, complex polycyclic systems.

Pictet-Spengler Type Reactions: The Pictet-Spengler reaction is a powerful method for constructing fused ring systems. Investigating the reactivity of 2-cyclobutyl-7-azaindole derivatives in intramolecular cyclizations, similar to those seen with other indole (B1671886) systems, could yield novel tricyclic scaffolds. nih.govrsc.org

Methodologies for Diverse Cyclobutyl Substituted 1H-Pyrrolo[2,3-b]pyridine Derivatives

A key objective for future research is to develop systematic methodologies for generating libraries of diverse 2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine derivatives. This involves creating synthetic routes that allow for the easy modification of both the cyclobutyl group and the azaindole core.

Functionalization of the Cyclobutyl Ring: One approach is to start with functionalized cyclobutane (B1203170) precursors (e.g., cyclobutanone, cyclobutylboronic acids) to synthesize 7-azaindoles with substituents directly on the cyclobutyl ring. This would allow for fine-tuning of steric and electronic properties to optimize biological activity.

Late-Stage Functionalization: A complementary strategy involves developing methods for the late-stage functionalization of the 2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine core. This is highly desirable in medicinal chemistry as it allows for the rapid generation of analogs from a common intermediate. This could involve selective C-H activation on either the azaindole ring or the cyclobutyl moiety.

Multi-Component Reactions: Designing one-pot, multi-component reactions that assemble the substituted 2-cyclobutyl-7-azaindole scaffold from simple starting materials would significantly improve synthetic efficiency and allow for the rapid exploration of chemical space. mdpi.com

Diversification ApproachStarting MaterialPotential Products
Precursor ModificationSubstituted cyclobutylboronic acid2-(substituted-cyclobutyl)-1H-pyrrolo[2,3-b]pyridines
Scaffold Functionalization2-cyclobutyl-4,6-dichloro-1H-pyrrolo[2,3-b]pyridineDiversely substituted analogs via sequential cross-coupling
C-H Activation2-cyclobutyl-1H-pyrrolo[2,3-b]pyridineLate-stage functionalized derivatives at various positions

Q & A

Q. What are the recommended synthetic routes for 1H-pyrrolo[2,3-b]pyridine derivatives with cyclobutyl substituents?

The synthesis of 2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine derivatives typically involves multi-step protocols. Key steps include:

  • Cyclobutyl introduction : Cyclobutyl groups are often introduced via Suzuki-Miyaura cross-coupling reactions using cyclobutyl boronic esters or Buchwald-Hartwig amination for nitrogen-linked cyclobutyl moieties .
  • Core scaffold assembly : The pyrrolo[2,3-b]pyridine core is constructed using cyclization reactions, such as Pd-catalyzed intramolecular C–N coupling or acid-mediated ring closure .
  • Functionalization : Post-synthetic modifications (e.g., halogenation, fluorination) are performed using regioselective methods like Balz-Schiemann reactions or lithium-halogen exchange .

Methodological Note : Optimize reaction conditions (e.g., catalyst loading, temperature) to improve yields. For cyclobutyl coupling, use Pd(PPh₃)₄ with K₂CO₃ in toluene/EtOH at 90–105°C .

Q. How can researchers characterize the purity and structural integrity of 2-cyclobutyl-pyrrolo[2,3-b]pyridine derivatives?

Key analytical techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm cyclobutyl integration (δ ~2.5–3.5 ppm for cyclobutyl protons) and scaffold connectivity .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formulas (e.g., C₁₄H₁₅N₃ for a cyclobutyl derivative) .
  • HPLC/UPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Data Tip : Compare spectral data with structurally analogous compounds (e.g., 6-chloro-1-cyclobutyl-3-methyl derivatives) to resolve ambiguities .

Q. What preliminary biological assays are suitable for evaluating 2-cyclobutyl-pyrrolo[2,3-b]pyridine derivatives?

Initial screening should focus on:

  • Kinase inhibition assays : Test against FGFR1–4 isoforms using ADP-Glo™ kinase assays to measure IC₅₀ values (e.g., compound 4 in showed FGFR1–3 IC₅₀ = 7–25 nM) .
  • Cell viability assays : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., 4T1 breast cancer cells) to assess antiproliferative effects .
  • Apoptosis assays : Annexin V/PI staining to confirm programmed cell death induction .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of 2-cyclobutyl-pyrrolo[2,3-b]pyridine derivatives?

SAR strategies include:

  • Substituent positioning : The 2-cyclobutyl group enhances hydrophobic interactions in FGFR1’s ATP-binding pocket, while 5-position substituents (e.g., trifluoromethyl) improve hydrogen bonding with Gly485 .
  • Electron-withdrawing groups : Chloro or fluoro substituents at position 4 increase binding affinity but may reduce solubility (logP >3) .

Q. Table 1. SAR Insights from Analogous Compounds

Substituent PositionModificationBiological ImpactReference
2Cyclobutyl↑ Hydrophobic interactions with FGFR1
5Trifluoromethyl↑ Hydrogen bonding with Gly485
4Chloro↑ Kinase inhibition (IC₅₀ <10 nM)

Q. How should researchers resolve contradictory data in kinase selectivity profiles of 2-cyclobutyl derivatives?

Contradictions (e.g., high FGFR1 inhibition but low cellular efficacy) may arise from:

  • Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler®) to identify non-FGFR targets .
  • Cellular permeability issues : Measure logD (e.g., shake-flask method) and optimize via prodrug strategies (e.g., morpholine sulfonates) .
  • Metabolic instability : Conduct microsomal stability assays (human/rat liver microsomes) and introduce metabolically stable groups (e.g., deuterated cyclobutyl) .

Q. What computational methods support the design of 2-cyclobutyl-pyrrolo[2,3-b]pyridine derivatives?

  • Molecular docking : Use Schrödinger’s Glide to model interactions with FGFR1 (PDB: 3RH0). The cyclobutyl group occupies a hydrophobic pocket near Val492, while hydrogen bonds form with Ala564 .
  • Free-energy perturbation (FEP) : Predict ΔΔG values for cyclobutyl vs. cyclopropyl analogs to prioritize synthetic targets .
  • ADMET prediction : Tools like SwissADME forecast solubility (e.g., <10 µM for logP >3) and guide lead optimization .

Q. How can researchers address low yields in cyclobutyl coupling reactions?

Low yields (~30–40%) in Suzuki couplings may result from:

  • Steric hindrance : Replace Pd(PPh₃)₄ with XPhos Pd G3 for bulky cyclobutyl boronic esters .
  • Side reactions : Add molecular sieves to sequester water in dioxane/water mixtures .
  • Temperature optimization : Increase reaction temperature to 105°C for 24 hours to drive completion .

Q. What strategies mitigate toxicity concerns in preclinical studies?

  • hERG inhibition screening : Use patch-clamp assays to assess cardiac risk (IC₅₀ >10 µM preferred) .
  • Genotoxicity assays : Ames test + micronucleus assay to rule out mutagenicity .
  • DMPK profiling : Monitor plasma protein binding and CYP450 inhibition to avoid drug-drug interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.